molecular formula C19H20N2O4 B5171009 1-[4-(4-nitrophenoxy)benzoyl]azepane

1-[4-(4-nitrophenoxy)benzoyl]azepane

Cat. No.: B5171009
M. Wt: 340.4 g/mol
InChI Key: KAZDJDMKBIJSQB-UHFFFAOYSA-N
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Description

1-[4-(4-Nitrophenoxy)benzoyl]azepane is a nitrogen-containing heterocyclic compound featuring a seven-membered azepane ring conjugated to a benzoyl group substituted at the para-position with a 4-nitrophenoxy moiety.

Properties

IUPAC Name

azepan-1-yl-[4-(4-nitrophenoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c22-19(20-13-3-1-2-4-14-20)15-5-9-17(10-6-15)25-18-11-7-16(8-12-18)21(23)24/h5-12H,1-4,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAZDJDMKBIJSQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199814
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-[4-(4-nitrophenoxy)benzoyl]azepane with structurally related compounds from the evidence, focusing on substituent effects, molecular weight, and functional group diversity:

Compound Core Structure Key Substituents Molecular Weight (g/mol) Key Properties/Applications
This compound Azepane + benzoyl 4-Nitrophenoxy ~313.3 (estimated) High polarity due to –NO₂; potential pharmacological scaffold
N-[6-(4-t-Butylphenoxy)benzothiazol-2-yl]-4-(4-nitrophenoxy)benzamide (8b) Benzothiazole + benzamide 4-Nitrophenoxy, t-butylphenoxy 554.51 Enhanced rigidity from benzothiazole; possible kinase inhibition
1-[(4-Chloro-3-nitrophenyl)carbonyl]azepane Azepane + benzoyl 4-Chloro-3-nitrophenyl 282.72 Electron-deficient aryl group; antimicrobial potential
1-(4-Phenylbutanoyl)azepane Azepane + butanoyl Phenylbutanoyl 245.36 Increased lipophilicity; CNS-targeting applications
4-Chloro-2-methoxy-N-(1-(4-(2-oxoimidazolidin-1-yl)benzyl)piperidin-4-yl)benzamide (7j) Piperidine + benzamide Chloro, methoxy, imidazolidinone 443.18 Hydrogen-bonding capacity; protease inhibition
1-[4-(Chloromethyl)-2-fluorophenyl]azepane Azepane + aryl Chloromethyl, fluorine 241.73 Electrophilic reactivity; alkylating agent

Key Observations :

Ring Size and Flexibility: Azepane (7-membered) vs.

Substituent Effects: Electron-Withdrawing Groups: The 4-nitrophenoxy group in the target compound and 8b increases electrophilicity, favoring interactions with electron-rich biological targets. In contrast, the chloro-nitro group in 1-[(4-chloro-3-nitrophenyl)carbonyl]azepane introduces steric hindrance and distinct electronic effects . Lipophilicity: The phenylbutanoyl group in 1-(4-phenylbutanoyl)azepane enhances membrane permeability compared to the polar nitrophenoxy group in the target compound .

Synthetic Routes :

  • The target compound likely employs coupling strategies similar to 8b (amide bond formation using DIPEA or K₂CO₃ in DMF/DCM) . In contrast, 1-[(4-chloro-3-nitrophenyl)carbonyl]azepane may involve Friedel-Crafts acylation or direct acylation of azepane .

Potential Applications: Nitrophenoxy-containing compounds (8b, target compound) are often explored as kinase inhibitors or anti-inflammatory agents due to their ability to mimic ATP-binding motifs . Chlorinated analogs (e.g., 1-[(4-chloro-3-nitrophenyl)carbonyl]azepane) show promise in antimicrobial studies .

Research Findings and Implications

  • Thermodynamic Stability : Azepane’s larger ring may reduce ring strain compared to piperidine, improving metabolic stability in vivo .
  • Solubility : The nitro group in the target compound likely decreases solubility in aqueous media compared to methoxy-substituted analogs (e.g., 7j ) .
  • Reactivity: The 4-nitrophenoxy group could participate in nucleophilic aromatic substitution reactions, enabling further functionalization—a feature absent in phenylbutanoyl derivatives .

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